molecular formula C12H11FN2OS2 B2768976 3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide CAS No. 896356-26-6

3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide

Cat. No.: B2768976
CAS No.: 896356-26-6
M. Wt: 282.35
InChI Key: LQKXIVFBECQPPU-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide is an organic compound that features a fluorophenyl group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide is unique due to its combination of a thioether linkage, a thiazole ring, and a propanamide moiety

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS2/c13-9-1-3-10(4-2-9)17-7-5-11(16)15-12-14-6-8-18-12/h1-4,6,8H,5,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKXIVFBECQPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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